molecular formula C17H18N2O4S B3000561 1-((4-Methoxy-3-methylphenyl)sulfonyl)indoline-2-carboxamide CAS No. 1050212-39-9

1-((4-Methoxy-3-methylphenyl)sulfonyl)indoline-2-carboxamide

Cat. No.: B3000561
CAS No.: 1050212-39-9
M. Wt: 346.4
InChI Key: QXOMLPQGKKYBGO-UHFFFAOYSA-N
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Description

“1-((4-Methoxy-3-methylphenyl)sulfonyl)indoline-2-carboxamide” is a small molecule inhibitor. It’s a type of indole derivative, which are significant heterocyclic systems in natural products and drugs . Indole derivatives are important types of molecules and natural products that play a main role in cell biology .


Synthesis Analysis

Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic . Due to this, researchers took interest to synthesize various scaffolds of indole for screening different pharmacological activities .


Molecular Structure Analysis

The molecular formula of “this compound” is C17H18N2O4S and its molecular weight is 346.4.


Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

Scientific Research Applications

Antagonistic Properties

Substituted indole carboxamides, including compounds structurally related to 1-((4-Methoxy-3-methylphenyl)sulfonyl)indoline-2-carboxamide, have been identified as potent antagonists of peptidoleukotrienes. These compounds show promise in inhibiting leukotriene receptors, which are significant in the pathology of asthma and other inflammatory diseases. This was demonstrated in a study by Jacobs et al. (1993), where the compound exhibited notable affinity for leukotriene receptors and effectiveness in an asthma model in guinea pigs (Jacobs et al., 1993).

Structure-Activity Relationships

The structure-activity relationships of similar compounds have been extensively studied. For instance, Jacobs et al. (1994) explored various fluorinated indole carboxamides, leading to the discovery of compounds with high affinity for leukotriene receptors. These studies help in understanding how slight modifications in chemical structure can significantly impact biological activity (Jacobs et al., 1994).

Synthesis and Conformation

The synthesis and conformation of related compounds have also been a subject of study. For example, the work by Banerjee et al. (2002) focused on the crystal structure and molecular conformation of a similar sulfonyl indoline compound, providing insights into its potential as an antineoplastic agent (Banerjee et al., 2002).

Applications in Alkaloid Synthesis

Sulfone-substituted indolizines, derived from beta-sulfonyl enamines, show potential utility in alkaloid synthesis. Michael et al. (2004) explored this aspect, indicating the relevance of these compounds in creating complex molecular architectures, which can be important in pharmaceutical research (Michael et al., 2004).

Properties

IUPAC Name

1-(4-methoxy-3-methylphenyl)sulfonyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-11-9-13(7-8-16(11)23-2)24(21,22)19-14-6-4-3-5-12(14)10-15(19)17(18)20/h3-9,15H,10H2,1-2H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOMLPQGKKYBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2C(CC3=CC=CC=C32)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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